molecular formula C9H9N3 B11919826 1,5,6,7-Tetrahydroimidazo[4,5-f]indole

1,5,6,7-Tetrahydroimidazo[4,5-f]indole

Cat. No.: B11919826
M. Wt: 159.19 g/mol
InChI Key: IHAVVLZFJQEEIR-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydroimidazo[4,5-f]indole is a bicyclic heterocyclic compound featuring fused imidazole and indole moieties. Its partially saturated structure distinguishes it from fully aromatic analogs, conferring unique electronic and steric properties. This compound has garnered attention in medicinal chemistry due to its role as a scaffold in enzyme inhibitors.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole

InChI

InChI=1S/C9H9N3/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h3-5,10H,1-2H2,(H,11,12)

InChI Key

IHAVVLZFJQEEIR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6,7-Tetrahydroimidazo[4,5-f]indole can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-dione with α-halogenoketones and primary amines. Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can lead to the functionalization of the indole ring system .

Industrial Production Methods

Industrial production methods for 1,5,6,7-Tetrahydroimidazo[4,5-f]indole typically involve optimizing the reaction conditions, such as the choice of solvents, the sequence of reagent addition, and the use of catalysts to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydroimidazo[4,5-f]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1,5,6,7-Tetrahydroimidazo[4,5-f]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

  • Structure: Fully aromatic imidazo[4,5-f]quinoline with a methyl substituent.
  • Biological Activity: Classified as a Group 2A carcinogen by IARC due to mutagenic and carcinogenic properties, particularly in processed meats .
  • Key Difference : Unlike 1,5,6,7-tetrahydroimidazo[4,5-f]indole, IQ lacks partial saturation, enhancing its aromaticity and metabolic activation into DNA-reactive species .

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

  • Structure: Dimethyl-substituted imidazo[4,5-f]quinoxaline.
  • Biological Activity: Forms during high-temperature cooking; exhibits carcinogenicity via DNA adduct formation .
  • Key Difference: The quinoxaline ring system in MeIQx introduces additional nitrogen atoms, altering electronic properties compared to the indole-based system in the target compound .

Halogenated Indole Derivatives

4,5,6,7-Tetrafluoroindole

  • Structure : Fluorinated indole derivative with four fluorine atoms on the benzene ring.
  • Synthesis : Prepared via a five-step sequence from hexafluorobenzene, leveraging electrophilic substitution .

4,5,6,7-Tetrabromo-2H-isoindole

  • Structure: Tetrabrominated isoindole with a non-aromatic core.
  • Key Difference : The isoindole skeleton and bromine substituents confer distinct reactivity patterns, diverging from the imidazole-indole hybrid’s pharmacological relevance .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Substituents Biological/Functional Role Key Reference
1,5,6,7-Tetrahydroimidazo[4,5-f]indole Partially saturated imidazo-indole None (parent structure) PDE10 inhibitor (IC50 = 0.265 µM)
IQ Imidazo[4,5-f]quinoline Methyl Carcinogen (Group 2A)
4,5,6,7-Tetrafluoroindole Fluorinated indole Four fluorine atoms Synthetic intermediate
4,5,6,7-Tetrabromo-2H-isoindole Tetrabrominated isoindole Four bromine atoms Halogenation reagent

Research Findings and Implications

  • Toxicity vs. Therapeutic Utility: While IQ and MeIQx are dietary carcinogens, structural modifications in 1,5,6,7-tetrahydroimidazo[4,5-f]indole mitigate genotoxicity, redirecting its application toward therapeutics .
  • Synthetic Flexibility : Halogenated analogs (e.g., tetrafluoroindole) highlight the role of electronegative substituents in tuning reactivity, though their lack of fused imidazole limits biological interactions .

Biological Activity

1,5,6,7-Tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of 1,5,6,7-Tetrahydroimidazo[4,5-f]indole

The synthesis of 1,5,6,7-tetrahydroimidazo[4,5-f]indole typically involves multi-step reactions that construct the indole core followed by imidazole ring formation. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole structure. Subsequent cyclization can be achieved by reacting the indole derivative with aldehydes or ketones in the presence of a catalyst to form the imidazole ring .

Antimicrobial Activity

Research indicates that 1,5,6,7-tetrahydroimidazo[4,5-f]indole exhibits significant antimicrobial properties. In various studies, derivatives of this compound have shown effectiveness against a range of bacterial strains. For instance, a study reported that certain derivatives inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 1,5,6,7-tetrahydroimidazo[4,5-f]indole has been extensively investigated. A study demonstrated that specific derivatives exhibited notable antiproliferative activity against several cancer cell lines including K562 (leukemia) and MDA-MB-435 (melanoma). The most active compounds were found to inhibit cell growth significantly and even induce cytotoxic effects in certain cases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGrowth Inhibition (%)
4cK562-7.82
4dMDA-MB-435-30.97
4eK56225.29
4fMDA-MB-43529.95

The biological activity of 1,5,6,7-tetrahydroimidazo[4,5-f]indole is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity involved in cell proliferation and apoptosis pathways. For example, it may inhibit enzymes critical for tumor growth and survival .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A derivative was tested against multiple cancer cell lines and showed a significant reduction in cell viability across all tested lines. The study suggested that structural modifications could enhance its potency further .
  • Case Study 2 : Another investigation focused on its antimicrobial properties revealed that specific modifications improved efficacy against resistant bacterial strains .

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